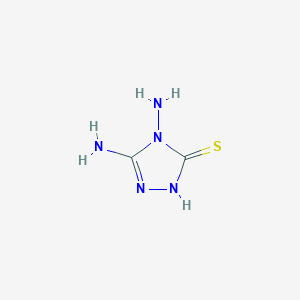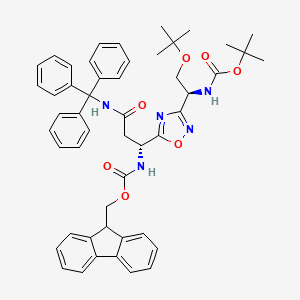
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C12H18INO It is characterized by the presence of an iodophenyl group attached to an ethylamino butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol typically involves the reaction of 4-iodoacetophenone with a suitable amine and butanol under controlled conditions. One common method involves the following steps:
Formation of 4-iodoacetophenone: This can be achieved by reacting acetophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide.
Amination: The 4-iodoacetophenone is then reacted with an appropriate amine, such as ethylamine, under basic conditions to form the intermediate 1-(4-iodophenyl)ethylamine.
Addition of Butanol: The intermediate is then reacted with butanol in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a simpler amine-alcohol structure.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium fluoride (NaF) or sodium chloride (NaCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-one.
Reduction: Formation of 2-((1-(4-phenyl)ethyl)amino)butan-1-ol.
Substitution: Formation of 2-((1-(4-fluorophenyl)ethyl)amino)butan-1-ol or 2-((1-(4-chlorophenyl)ethyl)amino)butan-1-ol.
Applications De Recherche Scientifique
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance its binding affinity to certain targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodoacetophenone: A precursor in the synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol.
2-((1-(4-Fluorophenyl)ethyl)amino)butan-1-ol: A similar compound with a fluorine atom instead of iodine.
2-((1-(4-Chlorophenyl)ethyl)amino)butan-1-ol: A similar compound with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can influence its reactivity and binding properties. The iodine atom can enhance the compound’s ability to participate in certain chemical reactions and interact with specific molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C12H18INO |
|---|---|
Poids moléculaire |
319.18 g/mol |
Nom IUPAC |
2-[1-(4-iodophenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C12H18INO/c1-3-12(8-15)14-9(2)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
Clé InChI |
NJJWZFVCBOZZGP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC(C)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


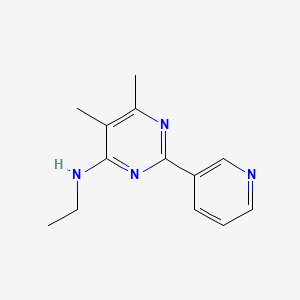
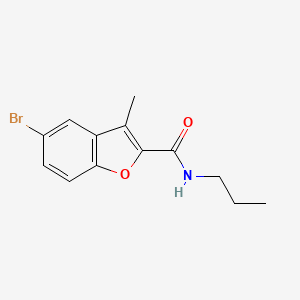


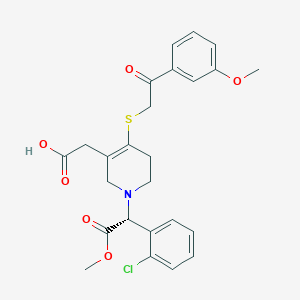


![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)

